Cas no 158945-74-5 (Pyrrolo[1,2-a]pyrazine, 6-bromo-)

Technical Introduction: Pyrrolo[1,2-a]pyrazine, 6-bromo- is a brominated heterocyclic compound featuring a fused pyrrole-pyrazine core. This structure serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine substituent at the 6-position enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations. Its rigid scaffold is valuable for constructing biologically active molecules, including kinase inhibitors or CNS-targeting agents. The compound’s high purity and stability under standard conditions ensure reliable performance in complex synthetic routes. Its utility in medicinal chemistry stems from the ability to introduce diverse functional groups, facilitating structure-activity relationship (SAR) studies. Proper handling under inert atmospheres is recommended due to potential sensitivity to moisture or air.
Pyrrolo[1,2-a]pyrazine, 6-bromo- structure
158945-74-5 structure
Product Name:Pyrrolo[1,2-a]pyrazine, 6-bromo-
CAS No:158945-74-5
MF:C7H5BrN2
MW:197.032000303268
CID:5977395
PubChem ID:23356511
Update Time:2025-11-01

Pyrrolo[1,2-a]pyrazine, 6-bromo- Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[1,2-a]pyrazine, 6-bromo-
    • 6-Bromopyrrolo[1,2-a]pyrazine
    • SCHEMBL8829169
    • CS-0265947
    • EN300-266097
    • TWDCECGYJQCZTR-UHFFFAOYSA-N
    • 158945-74-5
    • Inchi: 1S/C7H5BrN2/c8-7-2-1-6-5-9-3-4-10(6)7/h1-5H
    • InChI Key: TWDCECGYJQCZTR-UHFFFAOYSA-N
    • SMILES: C12=CC=C(Br)N1C=CN=C2

Computed Properties

  • Exact Mass: 195.96361g/mol
  • Monoisotopic Mass: 195.96361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.3Ų

Experimental Properties

  • Density: 1.69±0.1 g/cm3(Predicted)
  • pka: 0.08±0.30(Predicted)

Pyrrolo[1,2-a]pyrazine, 6-bromo- Pricemore >>

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Additional information on Pyrrolo[1,2-a]pyrazine, 6-bromo-

Comprehensive Overview of Pyrrolo[1,2-a]pyrazine, 6-bromo- (CAS No. 158945-74-5)

Pyrrolo[1,2-a]pyrazine, 6-bromo- (CAS No. 158945-74-5) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated derivative of pyrrolopyrazine is widely utilized as a key intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and GPCR modulators, which are hot topics in modern medicinal chemistry.

The compound's molecular framework combines a pyrrole and a pyrazine ring, offering versatile reactivity for functionalization. Its 6-bromo substitution makes it a valuable building block for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, which are frequently searched by synthetic chemists. Recent publications highlight its role in developing anticancer agents and CNS-targeted therapeutics, aligning with the growing demand for precision medicine solutions.

In material science, Pyrrolo[1,2-a]pyrazine, 6-bromo- has shown promise in the design of organic semiconductors and OLED materials. This application resonates with the global push for sustainable energy technologies, a subject dominating academic and industrial discussions. The compound’s electron-rich structure contributes to charge transport properties, making it relevant for optoelectronic devices—a trending keyword in nanotechnology forums.

Analytical characterization of CAS No. 158945-74-5 typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry, techniques frequently queried by quality control specialists. Stability studies under various pH and temperature conditions are critical for its application in formulation development, another area of intense research interest. Regulatory compliance with REACH and ICH guidelines ensures its safe use in commercial applications.

Market trends indicate rising demand for high-purity heterocycles like this compound, driven by pharmaceutical outsourcing and custom synthesis services. Suppliers often highlight its availability in milligram to kilogram quantities to cater to both academic labs and industrial-scale production. Environmental considerations have also spurred investigations into green chemistry approaches for its synthesis, addressing the popularity of sustainable practices in chemical manufacturing.

Future research directions may explore its derivatives for antiviral applications, particularly in light of recent global health challenges. The compound’s structural similarity to privileged scaffolds in drug-like molecules positions it as a candidate for high-throughput screening libraries. Such applications frequently appear in patent literature and grant proposals, reflecting the compound’s commercial and scientific relevance.

For researchers troubleshooting synthesis protocols, common search terms like "6-bromo pyrrolopyrazine solubility" or "158945-74-5 reaction conditions" underscore practical considerations. Technical bulletins often recommend anhydrous reaction environments due to the compound’s sensitivity to hydrolysis—a detail crucial for reproducibility in organic synthesis methodologies.

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